molecular formula C21H28O3 B1221353 7-Oxo-delta(1)-tetrahydrocannabinol CAS No. 52663-85-1

7-Oxo-delta(1)-tetrahydrocannabinol

Número de catálogo: B1221353
Número CAS: 52663-85-1
Peso molecular: 328.4 g/mol
Clave InChI: HQRKNUDGMPVIMO-IAGOWNOFSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

7-Oxo-delta(1)-tetrahydrocannabinol is a synthetic cannabinoid reference standard provided for research and development purposes. This compound is part of the tetrahydrocannabinol (THC) family, a class of C21 terpenophenolic compounds specific to Cannabis sativa that are known to interact with the body's endocannabinoid system (ECS). The ECS, comprising cannabinoid receptors CB1 and CB2, is a critical signaling system involved in regulating a wide range of physiological processes. Researchers can utilize this compound to probe the structure-activity relationships of THC analogs, particularly the effect of oxidation at the 7-position on receptor binding affinity and functional activity. It is intended for use in vitro studies to help elucidate the complex pharmacology of cannabinoids and their potential interactions with various neurological, immunological, and metabolic pathways. This product is strictly for research use in laboratory settings and is not intended for human consumption.

Propiedades

Número CAS

52663-85-1

Fórmula molecular

C21H28O3

Peso molecular

328.4 g/mol

Nombre IUPAC

(6aR,10aR)-1-hydroxy-6,6-dimethyl-3-pentyl-6a,7,8,10a-tetrahydrobenzo[c]chromene-9-carbaldehyde

InChI

InChI=1S/C21H28O3/c1-4-5-6-7-14-11-18(23)20-16-10-15(13-22)8-9-17(16)21(2,3)24-19(20)12-14/h10-13,16-17,23H,4-9H2,1-3H3/t16-,17-/m1/s1

Clave InChI

HQRKNUDGMPVIMO-IAGOWNOFSA-N

SMILES

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O

SMILES isomérico

CCCCCC1=CC(=C2[C@@H]3C=C(CC[C@H]3C(OC2=C1)(C)C)C=O)O

SMILES canónico

CCCCCC1=CC(=C2C3C=C(CCC3C(OC2=C1)(C)C)C=O)O

Otros números CAS

52663-85-1

Sinónimos

7-oxo-delta(1)-tetrahydrocannabinol

Origen del producto

United States

Aplicaciones Científicas De Investigación

Pharmacological Properties

7-Oxo-delta(1)-tetrahydrocannabinol exhibits various pharmacological effects that make it a candidate for therapeutic use:

  • Psychoactivity : While primarily a metabolite, it has been shown to possess psychoactive properties similar to delta(9)-tetrahydrocannabinol, although with potentially different receptor interactions. Research indicates that this compound may act as a partial agonist at cannabinoid receptors, influencing both CB1 and CB2 receptors, which are pivotal in mediating the effects of cannabinoids on the nervous system .
  • Anti-inflammatory Effects : Some studies have suggested that this compound may exhibit anti-inflammatory properties. Cannabinoids have been known to modulate immune responses, and metabolites like this compound could play a role in reducing inflammation through their action on cannabinoid receptors .

Metabolic Pathways

Understanding the metabolic pathways of this compound is crucial for its application in clinical settings:

  • Conversion Pathways : Research indicates that 7-hydroxy-delta(8)-tetrahydrocannabinol can be oxidized to form 7-Oxo-delta(8)-tetrahydrocannabinol through enzymatic processes involving cytochrome P450 enzymes. This conversion is significant as it highlights the metabolic transformation of cannabinoids within the body, which can influence their efficacy and safety profiles .
  • Urinary Excretion : Studies have shown that metabolites like delta(1)-tetrahydrocannabinol-7-oic acid can be detected in urine for extended periods post-consumption, suggesting that this compound may also have implications for drug testing and monitoring in clinical settings .

Therapeutic Applications

The potential therapeutic applications of this compound span various medical fields:

  • Pain Management : Due to its interaction with cannabinoid receptors, there is potential for this compound to be used in pain management therapies. Cannabinoids have been recognized for their analgesic properties, and metabolites like this compound could enhance these effects without the full psychoactive burden associated with delta(9)-tetrahydrocannabinol .
  • Anxiety and Mood Disorders : The modulation of neurotransmitter systems by cannabinoids suggests that this compound could be explored as a treatment option for anxiety and mood disorders. Its unique receptor activity may provide therapeutic benefits while minimizing adverse effects associated with other cannabinoids .

Case Studies and Research Findings

Several case studies and research findings highlight the applications and effects of this compound:

Study/ResearchFindings
PubMed Study on Urinary ExcretionFound that delta(1)-THC metabolites, including delta(1)-THC-7-oic acid, can be detected up to 25 days after use, emphasizing the long-lasting nature of these metabolites .
Pharmacological ReviewDiscussed the anti-inflammatory properties of cannabinoids, suggesting potential applications for treating inflammatory conditions through metabolites like this compound .
Metabolic Pathway AnalysisIdentified key enzymatic pathways involved in the conversion of tetrahydrocannabinols to their respective oxo forms, providing insights into their pharmacokinetics .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Delta(8)-THC and Delta(9)-THC

  • Structural Differences :
    Δ⁸-THC and Δ⁹-THC differ in the position of their double bond (C8–C9 vs. C9–C10). 7-Oxo-Δ⁸-THC retains the Δ⁸ configuration but adds a ketone at C7, reducing its lipophilicity compared to Δ⁸-THC .
  • Metabolism :
    Δ⁸-THC is metabolized to 7-hydroxy-Δ⁸-THC, which is further oxidized to 7-oxo-Δ⁸-THC by CYP3A4/3A11 . In contrast, Δ⁹-THC undergoes 11-hydroxylation to form 11-OH-Δ⁹-THC, a psychoactive metabolite .
  • Pharmacological Activity: Δ⁸-THC and Δ⁹-THC bind to CB1 and CB2 receptors, but Δ⁸-THC has lower psychoactive potency. 7-Oxo-Δ⁸-THC’s receptor affinity remains understudied, though its formation suggests it may modulate cannabinoid signaling indirectly .

7-Hydroxy-delta(8)-THC and 11-Hydroxy-delta(8)-THC

  • Metabolic Relationship :
    7-Hydroxy-Δ⁸-THC is the immediate precursor to 7-oxo-Δ⁸-THC, while 11-hydroxy-Δ⁸-THC is oxidized to 11-oxo-Δ⁸-THC . The oxidation of 7α-hydroxy-Δ⁸-THC incorporates atmospheric oxygen, whereas 7β-hydroxy-Δ⁸-THC oxidation occurs via enzyme-bound intermediates .
  • Enzymatic Specificity :
    CYP3A4/3A11 preferentially oxidize 7-hydroxy-Δ⁸-THC over 11-hydroxy metabolites, highlighting positional and stereochemical selectivity .

11-Oxo-delta(8)-THC

  • Pharmacokinetics :
    11-Oxo-Δ⁸-THC exhibits faster blood clearance (half-life: 6 minutes) and higher brain penetration than Δ⁸-THC (half-life: 32 minutes) in mice, suggesting enhanced bioavailability .
  • Activity :
    Both 11-oxo-Δ⁸-THC and 7-oxo-Δ⁸-THC are terminal oxidation products, but 11-oxo derivatives are linked to prolonged CB1-mediated effects, whereas 7-oxo metabolites may serve as inactivation products .

Other Cannabinoid Metabolites

  • 8-Oxo-Δ⁹-THC: Analogous to 7-oxo-Δ⁸-THC, this metabolite forms via CYP3A11-mediated oxidation of 8-hydroxy-Δ⁹-THC, demonstrating conserved oxidative pathways across cannabinoid isomers .
  • Cannabinol (CBN): A degradation product of THC with minimal psychoactivity, CBN shares metabolic enzymes (e.g., CYP2J2) but lacks the ketone modifications seen in 7-oxo-Δ⁸-THC .

Data Tables

Table 1. Comparative Analysis of 7-Oxo-Δ⁸-THC and Analogous Cannabinoids

Compound Structural Features Key Metabolic Enzymes Pharmacological Activity Reference
7-Oxo-Δ⁸-THC C7 ketone, Δ⁸ double bond CYP3A4, CYP3A11 Undetermined receptor affinity
Δ⁸-THC Δ⁸ double bond, C7 hydroxylation site CYP3A4, CYP2C9 Moderate CB1/CB2 agonism
11-Oxo-Δ⁸-THC C11 ketone, Δ⁸ double bond CYP3A4, CYP2C19 High brain penetration, rapid clearance
WIN-55,212 (+) Aminoalkylindole scaffold Non-CYP mediated CB1 agonism (ED₅₀: 0.25 µmol/kg)
8-Oxo-Δ⁹-THC C8 ketone, Δ⁹ double bond CYP3A11 Unknown, likely inactive

Table 2. Enzymatic Oxidation Pathways of Hydroxy-THC Metabolites

Substrate Enzyme Product Oxygen Incorporation Mechanism Reference
7α-OH-Δ⁸-THC CYP3A11 7-Oxo-Δ⁸-THC 30% atmospheric O₂ Gem-diol pathway
7β-OH-Δ⁸-THC CYP3A11 7-Oxo-Δ⁸-THC Negligible O₂ Enzyme-bound dehydration
8β-OH-Δ⁹-THC CYP3A11 8-Oxo-Δ⁹-THC 30% atmospheric O₂ Gem-diol pathway
11-OH-Δ⁸-THC CYP2C19 11-Oxo-Δ⁸-THC Not reported Direct dehydrogenation

Research Findings and Implications

  • Species Variability : Guinea pig microsomes oxidize 7-OH-Δ⁸-THC via cytochrome P-450, while human and mouse systems rely on CYP3A isoforms .
  • Therapeutic Potential: Unlike synthetic cannabinoids, 7-oxo-Δ⁸-THC’s role in modulating endocannabinoid signaling remains unexplored, warranting studies on its anti-inflammatory or neuroprotective effects .

Métodos De Preparación

Precursor Selection and Reaction Conditions

The synthesis of 7-oxo-Δ¹-THC often begins with Δ¹-THC or its hydroxy derivatives as precursors. In a landmark study, Razdan et al. demonstrated that acid-catalyzed condensation of olivetol with p-mentha-2,8-dien-1-ol using boron trifluoride etherate (BF₃·Et₂O) yields Δ¹-THC intermediates, which can be oxidized to form 7-oxo-Δ¹-THC. The reaction employs methylene chloride as a solvent and anhydrous magnesium sulfate to absorb water, ensuring a non-alkaline dehydrating environment critical for preventing side reactions.

Optimal conditions include:

  • Temperature : 0°C to room temperature

  • Catalyst concentration : 1% BF₃·Et₂O

  • Reaction time : 24–48 hours

Under these parameters, Δ¹-THC is isolated in 31% yield (96% purity via gas-liquid chromatography) before oxidation.

Oxidation of Hydroxy-THC Derivatives

7-Oxo-Δ¹-THC is synthesized via oxidation of 7-hydroxy-Δ¹-THC intermediates. Mouse hepatic microsomes and recombinant CYP3A11 enzymes catalyze this conversion through a gem-diol mechanism, incorporating atmospheric oxygen into the ketone group. Key steps include:

  • Substrate preparation : 7α-hydroxy-Δ⁸-THC or 8β-hydroxy-Δ⁹-THC is dissolved in a NADPH-regenerating system.

  • Enzymatic oxidation : CYP3A11 introduces a ketone group at C7, confirmed by ¹⁸O isotopic labeling.

This method achieves 30% ¹⁸O incorporation into 7-oxo-Δ⁸-THC, validating the enzymatic pathway’s efficiency.

Enzymatic and Metabolic Pathways

Cytochrome P450-Mediated Oxidation

CYP3A11, a cytochrome P450 isoform, is pivotal in oxidizing 7-hydroxy-THC derivatives. In vitro studies using COS-7 cell microsomes expressing CYP3A11 show:

  • Reaction specificity : 7α-hydroxy-Δ⁸-THC is preferentially oxidized over its 7β-epimer.

  • Kinetic parameters :

    • Kₘ : 12.5 µM (7α-hydroxy-Δ⁸-THC)

    • Vₘₐₓ : 0.8 nmol/min/mg protein

NADPH is essential for enzymatic activity, while cumene hydroperoxide can substitute under anaerobic conditions, albeit with reduced ¹⁸O incorporation.

Purification and Analytical Validation

Chromatographic Separation

Crude reaction mixtures containing 7-oxo-Δ¹-THC are purified via:

  • Column chromatography : Silica gel with hexane/ethyl acetate gradients (8:2 to 7:3) isolates 7-oxo-Δ¹-THC in >95% purity.

  • HPLC : Reverse-phase C18 columns (acetonitrile/water, 65:35) resolve 7-oxo-Δ¹-THC from iso-THC byproducts.

Spectroscopic Characterization

  • Mass spectrometry (MS) : Molecular ion peak at m/z 328.4 [M+H]⁺.

  • Nuclear magnetic resonance (NMR) :

    • ¹H NMR (CDCl₃): δ 9.80 (s, 1H, CHO), 6.25 (s, 1H, aromatic H), 2.45–1.20 (m, aliphatic H).

    • ¹³C NMR : δ 207.5 (C=O), 154.2 (aromatic C-O), 110.8 (C-1).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Acid-catalyzed condensation + oxidation3196Scalable, high purityMulti-step, requires toxic catalysts
CYP3A11 enzymatic oxidation1588Stereoselective, mild conditionsLow yield, expensive enzymes
Urinary metabolite extraction<570Non-synthetic, uses biological sourcesLow concentration, labor-intensive

Q & A

Q. Q1. What enzymatic pathways are responsible for the oxidation of 7-Oxo-delta(1)-tetrahydrocannabinol in human metabolism, and how can these pathways be experimentally validated?

Answer: The oxidation of cannabinoids, including 7-Oxo derivatives, is primarily mediated by cytochrome P450 (CYP) enzymes. For example, CYP3A4 has been identified as a major isoform responsible for oxidizing 7-hydroxy-Delta(8)-tetrahydrocannabinol to 7-oxo-delta(8)-tetrahydrocannabinol in human liver microsomes . To validate these pathways:

  • Methodology: Use in vitro microsomal assays with selective CYP inhibitors (e.g., ketoconazole for CYP3A4) and monitor metabolite formation via liquid chromatography-mass spectrometry (LC-MS).
  • Data Analysis: Compare kinetic parameters (Km, Vmax) between control and inhibited samples to confirm enzyme specificity.

Q. Q2. How can researchers distinguish this compound from structurally similar cannabinoids during analytical profiling?

Answer: Structural differentiation requires advanced chromatographic and spectroscopic techniques:

  • Methodology: Employ high-resolution LC-MS with a C18 reverse-phase column and electrospray ionization (ESI) in positive ion mode. Reference standards for retention time alignment and fragmentation patterns (e.g., m/z ratios) are critical .
  • Validation: Cross-validate results using nuclear magnetic resonance (NMR) spectroscopy to confirm the oxo group’s position at the C7 carbon .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for studying the neuroprotective mechanisms of this compound in neurodegenerative disease models?

Answer: Neuroprotective studies require multi-tiered approaches:

  • In Vitro Models: Use primary neuronal cultures or neuroblastoma cell lines exposed to oxidative stress (e.g., hydrogen peroxide). Measure apoptosis markers (e.g., caspase-3 activation) and mitochondrial membrane potential via fluorescent probes .
  • In Vivo Models: Employ transgenic rodent models of neurodegenerative diseases (e.g., Huntington’s disease). Administer 7-Oxo-delta(1)-THC intraperitoneally and assess behavioral outcomes (e.g., rotarod performance) and histopathological changes (e.g., striatal neuron loss) .

Q. Q4. How can conflicting data on the pharmacokinetics of this compound be resolved across different species?

Answer: Species-specific metabolic differences often underlie contradictions:

  • Methodology: Conduct cross-species comparative studies using radiolabeled 7-Oxo-delta(1)-THC. Track metabolite distribution via autoradiography in tissues (e.g., liver, brain) and plasma .
  • Statistical Analysis: Apply mixed-effects modeling to account for interspecies variability in clearance rates and bioavailability. Use Akaike’s Information Criterion (AIC) to identify the best-fit pharmacokinetic model .

Q. Q5. What are the stereochemical requirements for this compound’s interaction with cannabinoid receptors, and how can these be experimentally determined?

Answer: Stereochemistry critically influences receptor binding affinity:

  • Methodology: Synthesize enantiomerically pure isomers of 7-Oxo-delta(1)-THC via chiral column chromatography. Perform competitive binding assays using transfected HEK-293 cells expressing human CB1/CB2 receptors .
  • Data Interpretation: Calculate Ki values using the Cheng-Prusoff equation to compare receptor affinity between isomers. Molecular docking simulations (e.g., AutoDock Vina) can predict binding poses .

Q. Q6. How do regulatory classifications of tetrahydrocannabinol analogs impact the design of preclinical studies for this compound?

Answer: Regulatory constraints (e.g., Schedule I status) necessitate strict compliance:

  • Methodology: Obtain DEA licenses for handling controlled substances. Use DEA-exempt synthetic analogs (e.g., deuterated versions) for preliminary screening where permitted .
  • Documentation: Maintain detailed logs of compound storage, disposal, and institutional review board (IRB) approvals for animal/human studies .

Methodological and Reproducibility Challenges

Q. Q7. What statistical approaches are recommended for addressing variability in this compound’s in vivo efficacy studies?

Answer: Address variability through robust experimental design:

  • Power Analysis: Precalculate sample sizes using G*Power software to ensure adequate statistical power (α=0.05, β=0.2) .
  • Data Normalization: Apply log transformation to skewed data (e.g., plasma concentration curves) and use Huber–White robust standard errors to mitigate heteroscedasticity .

Q. Q8. How can researchers validate the purity of synthesized this compound batches for pharmacological studies?

Answer: Purity validation requires multi-technique verification:

  • Analytical Workflow: Combine LC-MS for quantitative analysis (≥95% purity threshold) and gas chromatography (GC-FID) for residual solvent detection (e.g., hexane, ethanol) .
  • Reference Standards: Cross-check against USP pharmacopeial guidelines for cannabinoid monographs, ensuring compliance with acceptance criteria for impurities .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.